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Compound of Interest

Compound Name:
5-Methoxy-6-methylpyridin-2-

amine

CAS No.: 52334-83-5

Cat. No.: B1592208

Get Quote

Introduction & Strategic Analysis
The synthesis of 5-Methoxy-6-methylpyridin-2-amine presents a classic challenge in pyridine

functionalization: installing electron-donating groups (amino and methoxy) in a specific 2,5,6-

substitution pattern. This scaffold is a critical pharmacophore in kinase inhibitors and

neuroactive ligands, where the 5-methoxy group often acts as a hydrogen bond acceptor to

modulate potency and metabolic stability.

Synthetic Challenges
Regioselectivity: Direct electrophilic substitution on 2-amino-6-methylpyridine can yield a

mixture of 3-bromo (ortho) and 5-bromo (para) isomers. Controlling this ratio is the yield-

determining step.

Electronic Deactivation: Introducing a methoxy group via nucleophilic aromatic substitution

(SNAr) on a pyridine ring usually requires strong electron-withdrawing groups (like nitro or

cyano). Since the ring is electron-rich (amino-substituted), standard SNAr fails.
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Solution: We utilize a Copper-Catalyzed Ullmann-Type Coupling to install the methoxy group.

This bypasses the electronic limitations of SNAr by using a metal catalyst to facilitate the

displacement of a bromide intermediate.

Retrosynthetic Analysis
The most robust route disconnects the target molecule into 2-amino-5-bromo-6-methylpyridine,

which is accessed via regioselective bromination of the commercially available 2-amino-6-

methylpyridine.
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Figure 1: Retrosynthetic strategy prioritizing regiocontrol and catalytic efficiency.

Detailed Experimental Protocol
Stage 1: Regioselective Bromination
Objective: Synthesize 2-Amino-5-bromo-6-methylpyridine (CAS: 42753-71-9).[1] Rationale: N-

Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) is selected over elemental

bromine to favor para-bromination (position 5) over ortho-bromination (position 3) via steric

control and a regulated release of the bromonium ion.

Materials Table
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Reagent MW ( g/mol ) Equiv.[2]
Amount
(Example)

Role

2-Amino-6-

methylpyridine
108.14 1.0

10.8 g (100

mmol)
Substrate

N-

Bromosuccinimid

e (NBS)

177.98 1.05
18.7 g (105

mmol)

Brominating

Agent

Acetonitrile

(MeCN)
41.05 - 200 mL Solvent

Water 18.02 - 500 mL
Quench/Precipita

tion

Protocol Steps
Setup: Charge a 500 mL round-bottom flask with 2-Amino-6-methylpyridine (10.8 g) and

Acetonitrile (200 mL). Stir until fully dissolved.

Cooling: Cool the solution to 0–5°C using an ice bath. Critical: Low temperature improves

regioselectivity.

Addition: Add NBS (18.7 g) portion-wise over 30 minutes. Do not add all at once to avoid

localized exotherms.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–

25°C). Stir for 2–4 hours.

QC Check: Monitor by TLC (30% EtOAc/Hexane) or HPLC. The starting material should

be consumed.

Workup: Concentrate the reaction mixture under reduced pressure to ~50 mL. Pour the

residue into ice-cold water (500 mL) with vigorous stirring.

Isolation: A solid precipitate should form. Filter the solid and wash with cold water (2 x 50

mL).
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Purification: Recrystallize from Ethanol/Water (if necessary) to remove traces of the 3-bromo

isomer.

Yield: Expect 14–16 g (75–85%) of an off-white solid.

Stage 2: Copper-Catalyzed Methoxylation
Objective: Conversion to 5-Methoxy-6-methylpyridin-2-amine. Rationale: Classical

nucleophilic substitution fails here. We employ a modified Ullmann coupling using Copper(I)

Iodide and a ligand (L-Proline or DMEDA) to facilitate the attack of methoxide on the electron-

rich aryl bromide.

Materials Table
Reagent MW ( g/mol ) Equiv.[2] Amount Role

Bromide

Intermediate
187.04 1.0 9.35 g (50 mmol) Substrate

Sodium

Methoxide

(NaOMe)

54.02 2.5
6.75 g (125

mmol)

Nucleophile/Bas

e

Copper(I) Iodide

(CuI)
190.45 0.1 0.95 g (5 mmol) Catalyst

L-Proline 115.13 0.2 1.15 g (10 mmol) Ligand

DMF

(Anhydrous)
73.09 - 100 mL Solvent

Protocol Steps
Inert Atmosphere: Flame-dry a pressure tube or autoclave vessel and flush with

Argon/Nitrogen.

Charging: Add Bromide Intermediate (9.35 g), NaOMe (6.75 g), CuI (0.95 g), and L-Proline

(1.15 g).

Solvation: Add anhydrous DMF (100 mL). Seal the vessel immediately.
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Heating: Heat the reaction block to 110°C for 12–16 hours.

Mechanism:[3][4] The ligand stabilizes the Cu(I) species, allowing oxidative addition into

the C-Br bond, followed by ligand exchange with methoxide and reductive elimination.

Quench: Cool to room temperature. Dilute with Ethyl Acetate (300 mL) and filter through a

pad of Celite to remove copper salts.

Extraction: Wash the filtrate with Brine (3 x 100 mL) to remove DMF. Note: DMF retention

can complicate crystallization.

Drying: Dry the organic layer over Na2SO4, filter, and concentrate.

Purification: Flash column chromatography (Silica Gel, 0–5% MeOH in DCM) or

recrystallization from EtOAc/Heptane.

Product: 5-Methoxy-6-methylpyridin-2-amine (White to pale yellow solid).

Analytical Validation (QC)
To ensure the protocol was successful, compare your data against these standard values.

Method Expected Observation Diagnostic Signal

1H NMR (DMSO-d6)
Verify 2,5,6-substitution

pattern.

δ 3.75 (s, 3H, OMe): Distinct

singlet.δ 2.30 (s, 3H, Me):

Distinct singlet.δ 7.10 (d, 1H),

6.35 (d, 1H): Two aromatic

doublets (ortho coupling).

LC-MS Confirm Molecular Weight.
[M+H]+ = 139.08 (Calc:

138.08).

Melting Point Purity check.
150–155°C (Typical range for

similar aminopyridines).

Safety & Handling
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Sodium Methoxide: Highly hygroscopic and corrosive. Handle in a glovebox or under rapid

inert gas flow.

Copper(I) Iodide: Toxic to aquatic life. Dispose of all copper waste in designated heavy metal

containers.

Pressure Reactions: The methoxylation step involves heating a solvent near its boiling point

(or above) in a sealed vessel. Ensure glassware is rated for pressure or use a stainless steel

reactor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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